molecular formula C3H4N2O B105145 1,3-Oxazol-2-amine CAS No. 4570-45-0

1,3-Oxazol-2-amine

Cat. No.: B105145
CAS No.: 4570-45-0
M. Wt: 84.08 g/mol
InChI Key: ACTKAGSPIFDCMF-UHFFFAOYSA-N
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Description

1,3-Oxazol-2-amine is a heterocyclic compound featuring a five-membered oxazole ring with an amine group at the 2-position. This structure serves as a versatile scaffold in medicinal chemistry and materials science due to its ability to undergo diverse functionalization. Key derivatives of this core structure exhibit variations in substituent groups, which significantly influence their physicochemical properties, synthetic pathways, and biological activities .

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Protonation: Typically involves the use of strong acids.

    Acylation: Common reagents include acyl chlorides and anhydrides.

    Alkylation: Alkyl halides are often used as reagents.

    Electrophilic Substitution: Reagents such as bromine or chlorine can be used under appropriate conditions.

Major Products

    Protonation: Forms the protonated amine.

    Acylation: Produces acylated derivatives.

    Alkylation: Results in alkylated amine derivatives.

    Electrophilic Substitution: Yields substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 1,3-oxazol-2-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Substituent positions and electronic effects play critical roles in differentiating oxazol-2-amine derivatives:

Compound Substituents Molecular Formula Key Properties
1,3-Oxazol-2-amine None C₃H₄N₂O Baseline structure; moderate polarity and reactivity.
4-Methyl-1,3-oxazol-2-amine Methyl at position 4 C₄H₆N₂O Increased lipophilicity; improved crystallinity (CAS: 35629-70-0) .
5-Methyl-1,3-oxazol-2-amine Methyl at position 5 C₄H₆N₂O Altered electronic distribution; higher metabolic stability (CAS: 33124-04-8) .
4-(4-Chlorophenyl)-1,3-oxazol-2-amine 4-Chlorophenyl at position 4 C₉H₇ClN₂O Enhanced π-π stacking potential; used in material studies (CAS: 68101-25-7) .
5-(4-Fluorophenyl)-1,3-oxazol-2-amine 4-Fluorophenyl at position 5 C₉H₇FN₂O Improved bioavailability due to fluorine's electron-withdrawing effects .
Aminorex (5-Phenyl-4,5-dihydro-1,3-oxazol-2-amine) Phenyl and dihydro modifications C₉H₁₀N₂O Psychoactive stimulant; interacts with monoamine transporters .

Key Observations :

  • Methyl groups (e.g., 4- or 5-methyl) enhance lipophilicity and stability, making these derivatives suitable for material applications .
  • Halogenated aryl groups (e.g., 4-chlorophenyl or 4-fluorophenyl) improve binding affinity to biological targets or enhance crystallinity for material science .
  • Dihydro modifications (e.g., Aminorex) introduce stereoelectronic effects that potentiate psychoactive properties .

Biological Activity

1,3-Oxazol-2-amine is a compound that belongs to the oxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3-oxazole derivatives. For instance, compounds containing the 1,3-oxazole nucleus have shown efficacy against various pathogens:

  • Antibacterial : 1,3-Oxazol derivatives have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives could strongly inhibit DNA gyrase in these bacteria at low concentrations .
  • Antifungal : Research indicates that 1,3-oxazolylphosphonium derivatives exhibit potent activity against Candida albicans, making them promising candidates for treating candidiasis .
CompoundActivity TypeTarget PathogenReference
1,3-Oxazol Derivative AAntibacterialStaphylococcus aureus
1,3-Oxazol Derivative BAntifungalCandida albicans

Anticancer Activity

The anticancer potential of this compound has been particularly emphasized in the context of acute myeloid leukemia (AML). A notable study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as an effective FLT3 inhibitor. This compound inhibited the proliferation of FLT3-ITD positive AML cells and induced apoptosis in vitro and in vivo .

CompoundCancer TypeMechanism of ActionReference
5-(4-fluorophenyl)-N-phenyloxazol-2-amineAMLFLT3 inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1,3-oxazole derivatives. Studies have indicated that modifications to the oxazole ring can significantly enhance antimicrobial and anticancer activities. For example:

  • Substitutions at specific positions on the oxazole ring have been linked to increased potency against bacterial strains.
  • The introduction of functional groups can improve interactions with target enzymes or receptors involved in disease processes .

Case Study 1: Antimicrobial Efficacy

A series of 1,3-benzoxazol derivatives were synthesized and tested for their quorum sensing inhibitory activities. Compounds such as 5-chloro-1,3-benzoxazol demonstrated significant reductions in biofilm formation and virulence factor production in Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Applications

In a study focused on AML treatment protocols, 7c was shown to inhibit FLT3 activity effectively. The compound not only reduced tumor growth in xenograft models but also suppressed DNA damage repair gene expression, suggesting a multifaceted approach to cancer therapy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-Oxazol-2-amine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions between hydrazides and cyanogen bromide under optimized conditions. For example, ultrasound irradiation (20–40 kHz) in ethanol with potassium bicarbonate as a base enhances reaction efficiency, achieving yields of 70–90% . Temperature control (reflux at 80–100°C) and solvent selection (e.g., ethanol vs. DMF) are critical for minimizing side products. Structural variations, such as trifluoromethyl substitutions, require modified protocols, as seen in 5-(Trifluoromethyl)-1,3-oxazol-2-amine synthesis .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) .
  • FT-IR : Identify amine (–NH₂) stretches (3200–3400 cm⁻¹) and oxazole ring vibrations (1500–1600 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in aromatic systems (λmax 260–300 nm) .
  • Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What preliminary biological assays are recommended for screening this compound derivatives?

  • Methodological Answer : Initial screens should focus on:

  • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical antioxidant data for this compound derivatives?

  • Methodological Answer : Discrepancies in DPPH assay results (e.g., unexpected radical stability) may arise from non-classical hydrogen atom transfer mechanisms. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model radical adduct formation and identify electron-deficient regions in the oxazole ring. Molecular dynamics simulations further clarify solvent effects .

Q. What strategies optimize regioselectivity in the synthesis of substituted this compound derivatives?

  • Methodological Answer : Regioselectivity is controlled by:

  • Directing Groups : Electron-withdrawing substituents (e.g., –CF₃) direct electrophilic attacks to specific ring positions .
  • Catalytic Systems : Pd-catalyzed C–H activation enables selective functionalization at C4 or C5 positions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity via uniform heating .

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

  • Methodological Answer :

  • Lipophilicity : Introduce alkyl chains (e.g., –CH₃, –CF₃) to enhance membrane permeability (logP 1.5–3.0) .
  • Metabolic Stability : Fluorine substitutions reduce CYP450-mediated oxidation, as shown in 4-Fluoro-N-methyl derivatives .
  • Toxicity : Ames tests and hepatocyte viability assays assess genotoxicity and hepatic clearance .

Q. What role do this compound derivatives play in targeting bacterial efflux pumps?

  • Methodological Answer : Derivatives like 5-aryl-substituted oxazoles inhibit NorA efflux pumps in methicillin-resistant S. aureus (MRSA). Synergistic studies with ethidium bromide (EtBr) quantify efflux inhibition via fluorescence assays (≥50% reduction in IC₅₀ values) .

Q. Methodological and Analytical Challenges

Q. How can HPLC-MS/MS distinguish isomeric impurities in this compound synthesis?

  • Methodological Answer : Use reversed-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid). MS/MS fragmentation patterns (e.g., m/z 150→105 for primary amine loss) differentiate isomers. Limit detection thresholds to ≤0.1% impurity .

Q. What purification techniques are optimal for polar this compound derivatives?

  • Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization in ethanol/water (7:3). For highly polar derivatives, ion-exchange resins (Dowex 50WX4) improve purity .

Q. How do regulatory guidelines influence the design of this compound analogs for preclinical studies?

  • Methodological Answer : Compliance with Controlled Substances Acts requires avoiding structural motifs linked to psychoactivity (e.g., 4,4’-DMAR analogs). In silico toxicity prediction tools (e.g., ADMETlab) pre-screen analogs for abuse potential .

Properties

IUPAC Name

1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTKAGSPIFDCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339766
Record name Oxazole-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4570-45-0
Record name 2-Oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4570-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxazolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,3-Oxazol-2-amine
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1,3-Oxazol-2-amine

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